Nitr 5/AM

Calcium uncaging Photoreceptor physiology Electrophysiology

Choose Nitr 5/AM for precise intracellular Ca²⁺ control. Unlike DM-nitrophen, it releases a smaller, physiological Ca²⁺ bolus (1-2 µM vs 20-50 µM), making it ideal for synaptic plasticity and photoreceptor studies. It is the only caged calcium compound compatible with Fluo-3 without fluorescence quenching and is Ca²⁺-selective over Mg²⁺, ensuring a cleaner experimental background. Its incomplete buffering reversal post-photolysis uniquely enables kinetic studies of slow Ca²⁺ buffering. Ensure experimental integrity with this non-interchangeable tool.

Molecular Formula C43H47N3O23
Molecular Weight 973.8 g/mol
CAS No. 209161-73-9
Cat. No. B1623062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitr 5/AM
CAS209161-73-9
Molecular FormulaC43H47N3O23
Molecular Weight973.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C(C3=CC4=C(C=C3[N+](=O)[O-])OCO4)O)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
InChIInChI=1S/C43H47N3O23/c1-25-6-8-32(44(16-39(51)66-20-60-26(2)47)17-40(52)67-21-61-27(3)48)35(12-25)58-10-11-59-36-13-30(43(55)31-14-37-38(65-24-64-37)15-34(31)46(56)57)7-9-33(36)45(18-41(53)68-22-62-28(4)49)19-42(54)69-23-63-29(5)50/h6-9,12-15,43,55H,10-11,16-24H2,1-5H3
InChIKeyKGQNBQFELVBWSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitr 5/AM (CAS 209161-73-9): Procure the Definitive Caged Calcium Probe for Quantitative Photolysis


Nitr 5/AM (CAS 209161-73-9) is a membrane-permeant acetoxymethyl (AM) ester derivative of Nitr-5, a photolabile 'caged calcium' chelator . It is a foundational tool in cell physiology, designed for the passive loading into living cells, where intracellular esterases cleave the AM groups to trap the active, cell-impermeant Nitr-5 [1]. Upon illumination with ultraviolet (UV) light (typically 320-370 nm), Nitr-5 undergoes a photochemical reaction that reduces its affinity for Ca²⁺ by a factor of approximately 40, leading to a rapid and spatially defined release of free calcium [2]. Unlike simple fluorescent indicators, Nitr 5/AM enables the user to actively manipulate intracellular calcium concentration ([Ca²⁺]ᵢ), making it an indispensable reagent for studying Ca²⁺-dependent processes with high temporal and spatial precision.

Nitr 5/AM in Experimental Design: The High Cost of Generic Substitution


In the selection of a caged calcium probe, treating 'caged calcium' as a generic commodity risks compromising experimental integrity. The physicochemical and photochemical properties of different probes directly dictate the experimental readouts and the interpretation of downstream effects. For instance, the magnitude of the Ca²⁺ jump, the speed of release, and the residual chelating properties post-photolysis vary dramatically between Nitr-5 and common alternatives like DM-nitrophen or NP-EGTA [1]. Choosing a suboptimal probe can lead to non-physiological Ca²⁺ concentrations, activation of off-target pathways, or incomplete reversal of the caging effect [2]. The evidence below demonstrates that the specific quantitative performance of Nitr 5/AM is not interchangeable with its closest analogs, making it a critical, verifiable choice for applications requiring precise control over intracellular Ca²⁺ dynamics.

Nitr 5/AM: A Quantitative Evidence Guide for Differentiated Selection


Nitr-5 vs. DM-nitrophen: A 20- to 50-Fold Difference in Ca²⁺ Release Magnitude

In a direct head-to-head comparison in Drosophila photoreceptors, the peak intracellular calcium concentration ([Ca²⁺]ᵢ) achieved after photolysis of caged compounds loaded under identical conditions was measured. Calibration using ratiometric dyes INDO-1 and Mag-INDO-1 revealed a dramatic difference: DM-nitrophen released Ca²⁺ to a peak concentration of 20-50 µM, whereas Nitr-5 released Ca²⁺ to a peak concentration of only 1-2 µM [1]. This represents a 20- to 50-fold lower [Ca²⁺]ᵢ jump for Nitr-5.

Calcium uncaging Photoreceptor physiology Electrophysiology Drosophila

Nitr-5 vs. NP-EGTA: Persistent Buffering Incompletely Reversed by Photolysis

A direct comparison in rat ventricular myocytes characterized the effects of exogenous calcium buffers on the systolic calcium transient. While photolysis of NP-EGTA completely reversed its buffering effects, similar experiments with Nitr-5 showed that its effects on the calcium transient were not completely removed by photolysis [1]. This was attributed to the persistence of a component of increased calcium buffering even after the photolytic reaction [1]. Furthermore, Nitr-5 produced a 'simple slowing' of the decay of the calcium transient, whereas NP-EGTA caused an 'initial rapid phase of decay' [1].

Cardiac myocyte physiology Calcium buffering Excitation-contraction coupling Systolic calcium transient

Nitr-5 vs. DM-nitrophen: Enhanced Fluorescence Compatibility with Fluo-3

A comparative study evaluating the fluorescence properties of calcium indicators in the presence of photolabile chelators found that at high experimental concentrations (100 µM indicator, 10 mM chelator), DM-nitrophen quenched the fluorescence of the common calcium indicator Fluo-3 at low calcium concentrations [1]. In contrast, Nitr-5 did not cause this quenching artifact [1]. The study explicitly concluded that Fluo-3 may be used reliably with Nitr-5, but not with DM-nitrophen, to measure calcium released upon photolysis [1].

Calcium imaging Fluorescence Caged compounds Cell biology

Nitr-5 Exhibits Calcium Selectivity Over Magnesium

A patent analysis (US 7,897,638) highlights a key chemical advantage of the Nitr family: 'The distinct advantage of nitr-5 and nitr-7 compared to DM-nitrophen is that they are Ca2+-selective chelators whereas DM-nitrophen has chelation properties similar to EDTA' [1]. This selectivity is crucial in the complex intracellular milieu where magnesium (Mg²⁺) is present at millimolar concentrations. Non-selective chelators like DM-nitrophen bind Mg²⁺, which can perturb baseline physiology and confound the interpretation of calcium-specific effects.

Ion selectivity Chelation Photochemistry Neuroscience

Nitr-5 Photolysis Requires Moderate UV Energy Density

Protocols for Nitr-5 photolysis quantify the minimum energy density required for its activation. The minimum energy density for photolysis of Nitr-5 is approximately 250 mJ/cm² in the wavelength band from 320 to 370 nm [1]. This established parameter allows for the rational design and calibration of light sources, including low-cost flash units [2], ensuring efficient and reproducible uncaging. For example, a single flash from a specific low-cost xenon unit on a 1.00 mM Nitr-5 solution increased free [Ca²⁺] from 10⁻⁷ M to 1.1 × 10⁻⁵ M [2].

Photolysis Methodology Instrumentation Caged compounds

Nitr 5/AM: Defined Application Scenarios Based on Verified Evidence


Sub-Micromolar to Low Micromolar Ca²⁺ Uncaging in Sensitive Preparations

Based on the direct evidence showing Nitr-5 releases a significantly smaller Ca²⁺ bolus than DM-nitrophen (1-2 µM vs. 20-50 µM) under identical loading conditions [1], Nitr 5/AM is the caged calcium probe of choice for experiments requiring a controlled, physiologically relevant increase in [Ca²⁺]ᵢ. This is critical for studying processes that are desensitized or damaged by large calcium surges, such as synaptic plasticity [2], or in small cell types like photoreceptors where massive Ca²⁺ influx is non-physiological [1].

Concurrent Use with Fluo-3 for Artifact-Free Calcium Imaging

For experimental designs that rely on the popular visible-wavelength calcium indicator Fluo-3, Nitr 5/AM is the only compatible caged calcium probe. Direct comparative data demonstrates that DM-nitrophen causes unacceptable fluorescence quenching of Fluo-3, while Nitr-5 does not [3]. This makes Nitr 5/AM essential for any study aiming to simultaneously uncage and measure calcium using Fluo-3, eliminating the need for complex calibration or switching to less optimal indicator systems.

Investigating the Kinetics of Slow, Persistent Calcium Buffering

Nitr 5/AM's unique property of incompletely reversed buffering after photolysis, in contrast to the complete reversal seen with NP-EGTA [4], positions it as a specialized tool for dissecting the kinetic effects of slow calcium buffering on cellular processes. The distinct 'simple slowing' of the calcium transient it induces, versus the 'initial rapid decay' caused by NP-EGTA [4], allows researchers to probe the role of buffering kinetics in shaping calcium-dependent signals like cardiac contractility.

Experiments Requiring Ca²⁺-Specific Manipulation Over Mg²⁺

In all applications, the documented Ca²⁺ selectivity of Nitr-5 over Mg²⁺, a distinct advantage over the non-selective, EDTA-like chelation of DM-nitrophen [5], provides a cleaner experimental background. This is particularly important in studies where Mg²⁺ levels influence the process under investigation (e.g., certain enzyme activities, channel modulation) or when working with intracellular solutions containing physiological Mg²⁺, ensuring the observed effects are solely attributable to the change in [Ca²⁺]ᵢ.

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